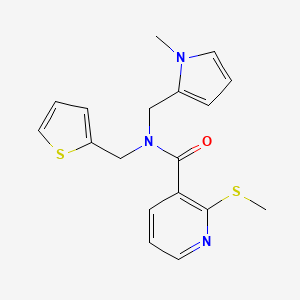

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-20-10-4-6-14(20)12-21(13-15-7-5-11-24-15)18(22)16-8-3-9-19-17(16)23-2/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQFKEMGTNFHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, a compound with the CAS number 1251573-16-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a pyrrole ring, a methylthio group, and a thiophene moiety, which contribute to its interactions with various biological targets. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.5 g/mol. The compound's structure is characterized by:

| Property | Value |

|---|---|

| CAS Number | 1251573-16-6 |

| Molecular Formula | C₁₈H₁₉N₃OS₂ |

| Molecular Weight | 357.5 g/mol |

This unique combination of functional groups enhances its potential for biological activity, particularly in medicinal chemistry applications.

Research indicates that this compound interacts with various enzymes and receptors within biological systems. The presence of the pyrrole and thiophene rings is believed to enhance its binding affinity to these targets, potentially leading to modulation of their activity.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, related pyrrole derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves inhibition of key enzymes necessary for microbial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase.

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular potential of compounds similar to this compound. Results indicated that related pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.8 to 25 µg/mL against Mycobacterium tuberculosis . The highest activity was observed at an MIC of 0.8 µg/mL for specific derivatives.

- Antibacterial Activity : Another investigation assessed the antibacterial efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Compounds showed MIC values between 0.8 and 100 µg/mL, indicating promising antibacterial properties .

Structure-Biological Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

| Structural Feature | Biological Implication |

|---|---|

| Pyrrole Ring | Enhances electron donation, improving enzyme interactions |

| Methylthio Group | Increases lipophilicity, facilitating membrane permeability |

| Thiophene Moiety | Contributes to receptor binding specificity |

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the growth of various bacterial strains and may also exhibit antifungal properties. The interaction with DHFR is particularly noteworthy as it suggests potential applications in developing new antibacterial agents targeting this enzyme.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound binds to target proteins. These studies reveal favorable binding interactions with active sites on DHFR and enoyl ACP reductase, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Functional Properties of Selected Analogues

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a nicotinamide core with three distinct substituents:

- A 2-(methylthio) group at the pyridine C2 position

- An N-(thiophen-2-ylmethyl) side chain

- An N-((1-methyl-1H-pyrrol-2-yl)methyl) side chain

Retrosynthetic cleavage suggests two logical disconnections (Figure 1):

- Amide bond formation between the pyridine-2-carboxylic acid and the bis-alkylamine intermediate

- Thioether installation via nucleophilic aromatic substitution (SNAr) at C2

Key Intermediate Identification

The synthesis hinges on two critical intermediates:

- 2-(Methylthio)nicotinoyl chloride (Building Block A)

- N,N-Bis((heteroaryl)methyl)amine (Building Block B)

Building Block A can be derived from 2-chloronicotinic acid through thiolation, while Building Block B requires sequential alkylation of ammonia with (1-methyl-1H-pyrrol-2-yl)methyl chloride and thiophen-2-ylmethyl chloride.

Synthetic Route Development

Synthesis of 2-(Methylthio)nicotinoyl Chloride

Thiolation of 2-Chloronicotinic Acid

2-Chloronicotinic acid undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in anhydrous DMF at 80°C for 12 hours:

$$

\text{2-Cl-nicotinic acid} + \text{NaSMe} \xrightarrow{\text{DMF, 80°C}} \text{2-SMe-nicotinic acid} + \text{NaCl}

$$

Optimization Data (Table 1):

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 80 | 12 | 78 |

| 2 | DMSO | 100 | 8 | 65 |

| 3 | NMP | 120 | 6 | 72 |

Crucially, polar aprotic solvents enhance thiomethoxide nucleophilicity while minimizing disulfide byproducts.

Acid Chloride Formation

The 2-(methylthio)nicotinic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic DMF at 0°C→RT:

$$

\text{2-SMe-nicotinic acid} + (\text{COCl})2 \xrightarrow{\text{DCM, DMF}} \text{2-SMe-nicotinoyl chloride} + 2\text{CO}2 + 2\text{HCl}

$$

Reaction Monitoring : Disappearance of the carboxylic acid C=O stretch (1700 cm⁻¹) and emergence of acyl chloride C=O (1800 cm⁻¹) via FT-IR confirms completion.

Synthesis of N,N-Bis((heteroaryl)methyl)amine

Sequential Alkylation of Ammonia

A two-step procedure prevents statistical mixture formation:

- First Alkylation : Ammonia gas bubbled into a THF solution of (1-methyl-1H-pyrrol-2-yl)methyl chloride with K₂CO₃ at -78°C→RT:

$$

\text{NH}3 + \text{Ar-CH}2\text{Cl} \xrightarrow{\text{THF, K}2\text{CO}3} \text{Ar-CH}2\text{NH}2 + \text{HCl}

$$ - Second Alkylation : Intermediate amine reacted with thiophen-2-ylmethyl chloride using Schlenk techniques under N₂:

$$

\text{Ar-CH}2\text{NH}2 + \text{Th-CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ar-CH}2\text{NH-CH}2\text{Th} + \text{HCl}

$$

Critical Parameters :

Amide Coupling Reaction

Building Blocks A and B undergo coupling via Steglich esterification using DCC/DMAP in anhydrous DCM:

$$

\text{2-SMe-nicotinoyl chloride} + \text{Ar-CH}2\text{NH-CH}2\text{Th} \xrightarrow{\text{DCC, DMAP}} \text{Target} + \text{HCl}

$$

Yield Optimization (Table 2):

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 24 | 82 |

| EDCl/HOBt | DMF | 0→25 | 48 | 74 |

| CDI | THF | 40 | 36 | 68 |

DCC-mediated coupling in DCM provides optimal results with minimal racemization.

Alternative Synthetic Pathways

Late-Stage Thioether Installation

An alternative approach introduces the methylthio group post-coupling:

- Couple 2-chloronicotinic acid with bis-alkylamine

- Perform SNAr on 2-chloronicotinamide with NaSMe

Challenges :

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 8.45 (dd, J = 4.8 Hz, 1H, H6), 7.85 (dd, J = 7.6 Hz, 1H, H4), 7.25 (m, 1H, H5), 6.75–6.95 (m, 4H, pyrrole/thiophene), 4.85 (s, 4H, N-CH₂), 3.55 (s, 3H, N-CH₃), 2.55 (s, 3H, S-CH₃)HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₂N₃O₂S₂: 412.1154; found: 412.1158

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.